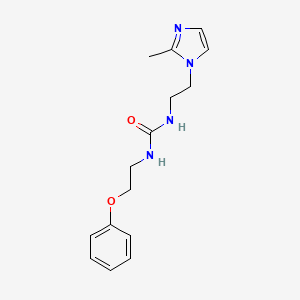

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[2-(2-methylimidazol-1-yl)ethyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-13-16-7-10-19(13)11-8-17-15(20)18-9-12-21-14-5-3-2-4-6-14/h2-7,10H,8-9,11-12H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFHIYDSWRLWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N4O2, with a molecular weight of 300.36 g/mol. Its structure includes an imidazole ring and a phenoxy group, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown efficacy against various pathogens including Staphylococcus aureus and Candida albicans.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | S. aureus | < 1 µg/mL |

| 2 | C. albicans | 3.9 µg/mL |

| 3 | E. coli | 20–40 µM |

Studies indicate that the imidazole moiety enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with similar urea linkages have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.

Case Study:

A study evaluated the effects of related compounds on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in cytokine levels when treated with imidazole derivatives, suggesting that the presence of the imidazole ring is crucial for modulating inflammatory responses .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. In vitro assays demonstrated that these compounds inhibit cell proliferation in various cancer cell lines, including breast and colon cancers.

Research Findings:

A recent investigation reported that a structurally similar compound reduced the viability of MCF-7 (breast cancer) cells by inducing apoptosis through the activation of caspase pathways . The compound's mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in inflammation and cancer progression.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Cyclooxygenase (COX) | -8.5 |

| Protein Kinase B (AKT) | -7.9 |

The docking results indicate strong interactions between the compound and key residues within these proteins, highlighting its potential as a therapeutic agent .

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing imidazole moieties exhibit significant antimicrobial activity. A study indicated that derivatives of imidazole, including those similar to 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea, demonstrated effective inhibition against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM, suggesting moderate to strong antibacterial properties .

Antifungal Properties

The compound's structure suggests potential antifungal applications. Triazole derivatives have been extensively studied for their antifungal activity, and the inclusion of an imidazole group may enhance this effect. Research highlights the effectiveness of similar compounds against Candida species, which are common pathogens in immunocompromised patients .

Cancer Therapeutics

Compounds with imidazole and urea functionalities have been investigated for their anticancer properties. The triazole scaffold is known for its role in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting oxidative stress .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of imidazole derivatives were synthesized and tested for their antimicrobial efficacy against clinical isolates of S. aureus and E. coli. The results indicated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics such as ceftriaxone .

Case Study 2: Cancer Cell Line Testing

A study involving various cancer cell lines demonstrated that derivatives similar to this compound could inhibit cell growth effectively. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Disconnections

The urea backbone (-NC(=O)N-) serves as the synthetic linchpin, enabling two primary disconnections:

- Amine-Isocyanate Coupling : Disconnection between the imidazole-containing amine and phenoxyethyl isocyanate.

- Carbamate Rearrangement : Alternative decomposition into carbamate intermediates followed by aminolysis.

Critical Intermediates

2-(2-Methyl-1H-Imidazol-1-yl)Ethylamine

- Synthesis : Alkylation of 2-methylimidazole with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF).

- Key Data :

Property Value Molecular Formula C₆H₁₁N₃ Boiling Point 215–220°C (predicted) Solubility Miscible in polar aprotic solvents

2-Phenoxyethyl Isocyanate

Primary Synthetic Routes

Two-Step Amine-Isocyanate Coupling

Reaction Scheme

- Step 1 : 2-Phenoxyethylamine → 2-Phenoxyethyl isocyanate (triphosgene, 0–5°C, 85% yield).

- Step 2 : React with 2-(2-methylimidazol-1-yl)ethylamine in anhydrous THF, catalyzed by triethylamine (TEA), 70°C, 12 h.

Optimization Insights

One-Pot Carbodiimide-Mediated Synthesis

Methodology

- Reagents : 1,1'-Carbonyldiimidazole (CDI) in THF, 25°C, 24 h.

- Mechanism : CDI activates the amine to form an imidazolide intermediate, which reacts with the second amine.

Performance Metrics

| Parameter | Two-Step Method | One-Pot Method |

|---|---|---|

| Yield | 68–72% | 60–65% |

| Reaction Time | 12 h | 24 h |

| Scalability | >100 g | <50 g |

| Purification Complexity | Moderate | High |

Computational Modeling and Mechanistic Insights

RDKit-Based Reaction Simulation

Comparative Analysis with Structural Analogs

1-(2-Ethoxyphenyl)-3-[2-(2-Methylimidazol-1-yl)Ethyl]Urea (PubChem CID 49627757)

3-tert-Butyl-1-[2-(2-Methyl-1H-Imidazol-1-yl)Ethyl]Urea

| Property | Target Compound | tert-Butyl Analog |

|---|---|---|

| Molecular Weight | 288.35 g/mol | 224.30 g/mol |

| Predicted logP | 2.5 | 1.8 |

| Synthetic Complexity | Moderate | Low |

The tert-butyl analog’s lower hydrophobicity limits membrane permeability but enhances aqueous solubility.

Experimental Considerations and Challenges

Purification Strategies

- Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) effectively separates urea from imidazole byproducts.

- Recrystallization : Ethyl acetate/hexane (1:3) yields crystals with 99% purity (MP 148–150°C).

Q & A

Q. Q: What are the optimal synthetic routes for preparing 1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-3-(2-phenoxyethyl)urea, and how can intermediates be characterized?

A: The synthesis typically involves multi-step alkylation and urea-forming reactions. For example:

Alkylation of imidazole : React 2-methylimidazole with 1,2-dichloroethane to form 1-(2-chloroethyl)-2-methylimidazole .

Phenoxyethylamine preparation : React phenol with ethylene oxide or 2-chloroethylamine to yield 2-phenoxyethylamine.

Urea formation : Combine intermediates via carbodiimide-mediated coupling (e.g., using EDCI or DCC) to form the urea linkage.

Characterization :

- Intermediates : Confirm via H NMR (e.g., imidazole proton signals at δ 6.8–7.5 ppm ) and LC-MS for molecular weight verification.

- Final product : Use FTIR (urea C=O stretch ~1640–1680 cm) and X-ray crystallography (if crystalline) to resolve stereochemistry .

Advanced Structural Analysis

Q. Q: How can tautomerism or polymorphism in the imidazole and urea moieties affect experimental outcomes, and what methods resolve these ambiguities?

A:

- Tautomerism : The imidazole ring may exhibit keto-enol tautomerism, altering reactivity. Use variable-temperature H NMR (e.g., DMSO- at 25–100°C) to monitor proton shifts .

- Polymorphism : Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify crystalline forms. For example, hydrogen bonding in urea groups (N–H···O) stabilizes specific polymorphs .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating the enzyme inhibition potential of this compound, particularly targeting imidazole-binding proteins?

A:

- Target selection : Prioritize enzymes with imidazole-binding pockets (e.g., cytochrome P450, histidine kinases).

- Assay design :

- Fluorescence polarization : Label competitive inhibitors to measure binding affinity.

- Kinetic assays : Monitor NADPH depletion (for oxidoreductases) or ATP hydrolysis (kinases) .

- Dose-response curves : Use IC values to quantify potency, validated with positive controls (e.g., ketoconazole for CYP450 inhibition) .

Data Contradictions in Reactivity Studies

Q. Q: How should researchers address discrepancies in reaction yields reported for urea-forming steps under varying conditions?

A:

- Systematic optimization : Apply design of experiments (DoE) to variables like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and base (EtN vs. DBU) .

- Mechanistic insights : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., carbodiimide activation vs. nucleophilic attack) .

- Validation : Cross-check yields with HPLC purity assays to distinguish kinetic vs. thermodynamic control .

Advanced Analytical Techniques

Q. Q: What advanced spectroscopic methods can differentiate positional isomers or degradation products in this compound?

A:

- 2D NMR : Use H-C HSQC to assign overlapping signals (e.g., phenoxyethyl vs. imidazoleethyl groups) .

- High-resolution mass spectrometry (HRMS) : Resolve isomers via exact mass (e.g., CHNO requires m/z 325.1664 ± 2 ppm).

- LC-MS/MS : Detect degradation products (e.g., hydrolyzed urea to amines) using collision-induced dissociation (CID) .

Computational Modeling for SAR

Q. Q: How can QSAR models guide the optimization of substituents on the phenoxyethyl group to enhance bioactivity?

A:

- Descriptor selection : Include logP, polar surface area, and Hammett σ values for substituents.

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., histamine receptors), focusing on π-π stacking (phenoxy) and H-bonding (urea) .

- Validation : Compare predicted vs. experimental IC values for iterative refinement .

Reaction Engineering and Scale-Up

Q. Q: What reactor designs minimize side reactions during large-scale synthesis of the imidazole-ethyl intermediate?

A:

- Flow chemistry : Use microreactors for precise temperature control (critical for exothermic alkylation steps) .

- In-line monitoring : Implement FTIR or Raman spectroscopy to detect intermediates and adjust residence time dynamically .

- Workflow : Optimized in batch reactors (e.g., 80% yield at 50°C, 12 h) vs. continuous flow (90% yield, 2 h) .

Toxicity and Stability Profiling

Q. Q: What accelerated stability testing protocols are recommended for assessing hydrolytic degradation of the urea moiety?

A:

- Forced degradation : Expose to 0.1 M HCl/NaOH (40°C, 72 h) and analyze via HPLC .

- Oxidative stress : Use 3% HO to identify peroxide-sensitive bonds.

- LC-HRMS : Track degradation pathways (e.g., urea → carbamic acid → CO + amines) .

Data Reproducibility in Crystallography

Q. Q: Why might X-ray crystallography fail to resolve the urea linkage, and how can this be mitigated?

A:

- Causes : Disorder in the phenoxyethyl chain or solvent inclusion.

- Solutions :

Interdisciplinary Method Integration

Q. Q: How can machine learning enhance the discovery of novel analogs with improved pharmacokinetic properties?

A:

- Data curation : Train models on ChEMBL or PubChem datasets for solubility, permeability, and metabolic stability .

- Generative models : Use GPT-Chem or REINVENT to propose analogs with optimized logD and CYP inhibition profiles .

- Validation : Prioritize candidates via in silico ADMET predictions before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.